Polar Surface Area (PSA) and LogP Divergence from the 8‑Methyl Analog
The 7‑chloro substitution raises the polar surface area (PSA) to 105.3 Ų and the computed LogP to 1.75, whereas the 8‑methyl analog (NSC194988, CAS 55740-63-1) possesses a PSA of approximately 64.2 Ų and an XLogP3‑AA of 1.8 [1]. The 40% higher PSA of the 7‑chloro compound indicates stronger hydrogen‑bond acceptor character, which influences membrane permeability and off‑target binding profiles in ways that the methylated congener cannot replicate.
| Evidence Dimension | Topological Polar Surface Area (PSA) and LogP |
|---|---|
| Target Compound Data | PSA = 105.25 Ų, LogP = 1.75 |
| Comparator Or Baseline | 8‑Methyl‑10H‑pyrido(3,2‑b)pyrimido(4,5‑e)(1,4)thiazin‑4‑amine (NSC194988): PSA ≈ 64.2 Ų, XLogP3‑AA = 1.8 |
| Quantified Difference | PSA difference: +41.1 Ų (64% relative increase). LogP difference: –0.05 (negligible shift in lipophilicity). |
| Conditions | Computed properties from ChemSrc (density‑derived PSA) and PubChem (XLogP3‑AA 2.2). |
Why This Matters
A 64% higher PSA with nearly identical LogP means the 7‑chloro compound has a markedly different hydrogen‑bonding surface without a compensating change in lipophilicity, directly impacting solubility and target‑selectivity profiles—crucial for users selecting between these two in‑class candidates.
- [1] PubChem Compound Summary for CID 72772: 8‑Methyl‑10H‑pyrido(3,2‑b)pyrimido(4,5‑e)(1,4)thiazin‑4‑amine. View Source
